![molecular formula C21H19Cl2NO B2517905 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol CAS No. 306977-69-5](/img/structure/B2517905.png)
2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol is a derivative of 2-amino-1,2-diphenylethanol, which has been studied for its optical resolution and its application in enantioselective synthesis. The compound is related to the class of beta-2 agonists and has been synthesized in various forms for pharmacokinetic studies.
Synthesis Analysis
The synthesis of related compounds, such as 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, has been developed, and these compounds are structural isomers of beta-2 agonists like clenproperol and clenpenterol . The synthesis process involves methods that allow for the creation of optically active forms of amino alcohols, which can then be used as resolving agents for other chiral compounds .
Molecular Structure Analysis
Quantum chemical calculations using density functional theory have been performed on similar compounds like 1,2-diphenyl-2-(1-phenylethylamino)ethanol to determine molecular orbital energies, bond lengths, bond angles, and charge distribution . These studies have shown that the structure of these compounds is stable with low reactivity, indicating that they do not readily form hydrogen bonds by themselves .
Chemical Reactions Analysis
The optically active forms of 2-amino-1,2-diphenylethanol have been used in enantioselective reductions of prochiral ketones, yielding optically active alcohols with varying degrees of optical purity . This demonstrates the compound's utility in chemical reactions that require specific stereochemistry.
Physical and Chemical Properties Analysis
Pharmacokinetic studies of structurally related compounds have shown that the presence of halogen atoms in the molecules prevents rapid metabolic inactivation, which is crucial for maintaining therapeutic levels in the bloodstream . The pharmacokinetic parameters such as area under the curve, half-elimination time, mean retention time, and plasma clearance have been computed, providing insight into the behavior of these compounds in biological systems .
Aplicaciones Científicas De Investigación
Biotransformation and Synthesis of Chiral Intermediates
One study highlights the biotransformation capabilities of a new Acinetobacter sp. isolate for the highly enantioselective synthesis of a chiral intermediate of Miconazole, an antifungal agent. This process involves the conversion of 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, showcasing a novel route for producing valuable chiral intermediates for drug synthesis (Miao, Liu, He, & Wang, 2019).
Enantioselective Reduction and Derivative Synthesis
Oxidation and Characterization of Ethanol Derivatives
Another study focuses on the synthesis and oxidation of (E)-1,2-diphenyl-2-(arylimino) ethanol derivatives. These compounds were synthesized and then oxidized, yielding products with high yield and providing valuable data for further chemical synthesis and study (Aiube, Najiam, & Kadhum, 2013).
Applications in Asymmetric Catalysis
There is significant interest in the use of chiral amino alcohols, including derivatives of the compound , as ligands in asymmetric catalysis. For instance, enantiopure amino alcohols have been synthesized and used as chiral ligands in Diels-Alder reactions and asymmetric cyclopropanation, demonstrating the versatility and potential of these compounds in organic synthesis (Kanemasa, Adachi, Yamamoto, & Wada, 2000); (Jiang, Ming, Tan, Qian, & You, 2002).
Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol may interact with a variety of cellular targets.
Mode of Action
It is thought that the compound may interact with its targets through a reduced sodium channel blockade . The antiseptic mechanism of action of dichlorobenzyl alcohol is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Biochemical Pathways
Indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol may affect a wide range of biochemical pathways.
Result of Action
It is known that dichlorobenzyl alcohol, a related compound, has a local anesthetic action and antiseptic properties . This suggests that 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol may have similar effects.
Propiedades
IUPAC Name |
2-[(2,4-dichlorophenyl)methylamino]-1,1-diphenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO/c22-19-12-11-16(20(23)13-19)14-24-15-21(25,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,24-25H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBBJTFKKHUEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=C(C=C(C=C2)Cl)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-13-acetyl-2-(2-methoxybenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2517825.png)
![9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2517826.png)

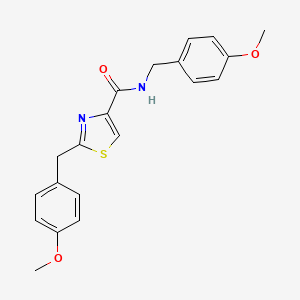

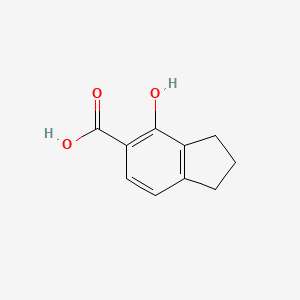
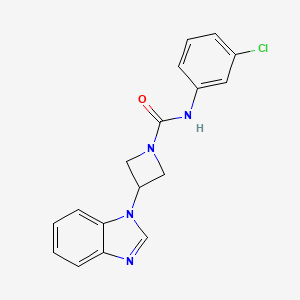

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2517835.png)
![N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517836.png)
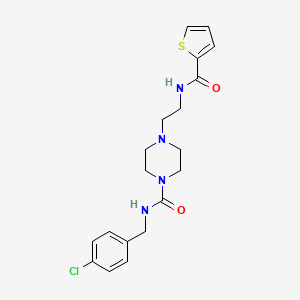
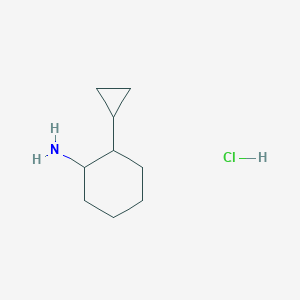
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B2517843.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2517844.png)